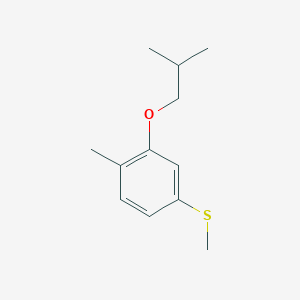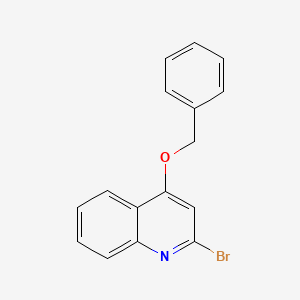
2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine is a synthetic organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves multi-step organic reactions
Preparation of Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.
Introduction of Difluoromethoxy Group: This step often involves the reaction of the pyrimidine intermediate with a difluoromethylating agent, such as difluoromethyl ether, under basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating reagent like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)phenyl isothiocyanate
- 2-(Difluoromethoxy)phenyl isothiocyanate
Comparison
Compared to similar compounds, 2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to the combination of both difluoromethoxy and trifluoromethyl groups on a pyrimidine ring. This structural feature can impart distinct chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H7F5N2O |
|---|---|
Molecular Weight |
290.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H7F5N2O/c13-10(14)20-11-18-5-7(6-19-11)8-3-1-2-4-9(8)12(15,16)17/h1-6,10H |
InChI Key |
NLFUDQLQRGTKAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)







![2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13082650.png)


